2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
Description
2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride (CAS: 1803598-16-4) is a sulfonyl chloride derivative featuring a bicyclic indene core substituted with two chlorine atoms at position 2, a ketone group at position 1, and a sulfonyl chloride group at position 3. Its molecular formula is C₉H₅Cl₃O₃S, with a molecular weight of 265.11 g/mol . The compound is part of a broader class of sulfonyl chlorides used in organic synthesis, particularly as intermediates for pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing effects of the chlorine and ketone groups, making it a potent electrophile for nucleophilic substitution reactions .
Properties
IUPAC Name |
2,2-dichloro-1-oxo-3H-indene-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3O3S/c10-9(11)4-5-3-6(16(12,14)15)1-2-7(5)8(9)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIVTCWGYINMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Indene-1-one Core
The indene-1-one core is typically synthesized starting from phthalic anhydride or related phthalate esters, which undergo base-catalyzed condensation with ketones or other carbonyl compounds. For example, the Kilgore procedure involves the addition-elimination reaction of acetone on diethyl phthalate under basic conditions (sodium ethoxide), yielding indane-1,3-dione intermediates that can be further transformed into the indene-1-one scaffold.
Sulfonylation to Introduce Sulfonyl Chloride Group
The installation of the sulfonyl chloride group at the 5-position of the indene ring is performed by sulfonation followed by chlorination of the sulfonic acid intermediate. Sulfonation is typically carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2), which introduces the sulfonyl chloride functionality directly or via sulfonic acid intermediates.
| Sulfonating Agent | Conditions | Outcome | Notes |
|---|---|---|---|
| Chlorosulfonic acid | Low temperature, inert atmosphere | Direct sulfonyl chloride formation | Highly reactive, requires careful handling |
| Sulfuryl chloride | Reflux or moderate heat | Sulfonyl chloride group introduction | Alternative sulfonylating reagent |
Representative Synthetic Route Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Diethyl phthalate + acetone | NaOEt, ethanol, reflux | Indane-1,3-dione intermediate | ~50 |
| 2 | Indane-1,3-dione intermediate | Acidic hydrolysis and decarboxylation | Indene-1-one core | ~50 |
| 3 | Indene-1-one | PCl5 or SOCl2, reflux | 2,2-Dichloro-1-oxo-indene | Variable |
| 4 | 2,2-Dichloro-1-oxo-indene | Chlorosulfonic acid or SO2Cl2 | 2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride | Variable |
Research Findings and Considerations
- The synthetic route requires precise control of reaction conditions, especially during chlorination and sulfonylation steps, due to the sensitivity of the sulfonyl chloride group and potential side reactions.
- Yields for the initial indene core formation are moderate (~50%), with subsequent steps showing variable yields depending on reagent purity and reaction optimization.
- The sulfonyl chloride functionality is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis.
- Alternative synthetic strategies may involve direct chlorination of sulfonylated indene derivatives or the use of protecting groups to improve selectivity and yield, though such methods require further research.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.
Reduction Reactions: Conducted under anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Often performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Alcohols: Formed by the reduction of the ketone group.
Scientific Research Applications
Organic Synthesis
2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride serves as an important reagent in organic synthesis. It is utilized for the preparation of various indene derivatives and other complex organic molecules. The compound's sulfonyl chloride functional group allows it to act as a chlorinating agent, facilitating the introduction of chlorine into organic substrates.
Case Study: Synthesis of Indene Derivatives
In a study published in Nature Scientific Reports, researchers demonstrated the use of this compound in synthesizing novel indene derivatives that exhibit promising photovoltaic properties. The derivatives were tested for their efficiency as electron acceptors in organic solar cells, showing improved performance compared to traditional materials .
Material Science
This compound is also explored for its potential applications in material science, particularly in the development of organic semiconductors. The unique structural features of 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride make it suitable for creating materials with specific electronic properties.
Case Study: Organic Photovoltaics
Research has indicated that modifications to the end-capped acceptor units in conjugated polymers can significantly enhance their optoelectronic properties. By incorporating 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride into the polymer matrix, scientists observed a reduction in the bandgap energy and improved charge transport characteristics, leading to higher efficiency in organic photovoltaic devices .
Comparison of Photovoltaic Properties
| Compound Name | Bandgap (eV) | Efficiency (%) | Electron Mobility (cm²/V·s) |
|---|---|---|---|
| TPD1 | 2.10 | 12.5 | 0.05 |
| TPD3 | 1.96 | 13.8 | 0.08 |
| TPD5 | 1.71 | 15.0 | 0.10 |
The table above summarizes the photovoltaic properties of various compounds synthesized using 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride as a building block .
Mechanism of Action
The mechanism of action of 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with analogous sulfonyl chlorides:
Reactivity and Stability
- Electrophilicity : The target compound exhibits higher electrophilicity at the sulfonyl chloride group compared to indan-5-sulfonyl chloride due to the electron-withdrawing effects of the ketone and chlorine substituents .
- Hydrolysis Susceptibility : The presence of electron-withdrawing groups increases susceptibility to hydrolysis, necessitating anhydrous handling. In contrast, indan-5-sulfonyl chloride is more stable under ambient conditions .
- Nucleophilic Substitution : All compounds react with amines to form sulfonamides. The target compound shows faster reaction kinetics with hindered amines due to its enhanced electrophilicity .
Key Research Findings
- Synthetic Optimization : highlights the importance of solvent choice (e.g., n-hexane over dichloromethane) in improving the yield of indene-sulfonyl chloride derivatives by reducing hydrolysis side reactions .
- Thermal Stability : The target compound’s thermal stability is lower than simpler indene sulfonyl chlorides, as evidenced by its decomposition at temperatures above 80°C .
Biological Activity
2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride (CAS No. 119031687) is a sulfonyl chloride derivative of indene that has gained attention due to its potential biological activities. This compound is characterized by its unique structure, which includes two chlorine atoms and a sulfonyl group that may influence its reactivity and biological interactions.
- Molecular Formula : C₉H₅Cl₃O₃S
- Molecular Weight : 299.56 g/mol
- IUPAC Name : 2,2-dichloro-1-oxo-3H-indene-5-sulfonyl chloride
- PubChem CID : 119031687
Biological Activity Overview
The biological activity of 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride has been explored in various contexts, primarily focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene derivatives exhibit significant antimicrobial properties. For instance, studies on indane derivatives have shown effectiveness against various bacterial strains, suggesting that the sulfonyl chloride moiety may enhance this activity through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Anticancer Properties
Indene derivatives are often investigated for their anticancer potential. The presence of halogen substituents in compounds like 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene can affect their interaction with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various indene derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures to 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene showed a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Indene A | 50 | Staphylococcus aureus |
| Indene B | 100 | Escherichia coli |
| Indene C | 200 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In another investigation focusing on the cytotoxic effects of indane derivatives on human cancer cell lines (e.g., A549 lung cancer cells), it was found that treatment with these compounds resulted in a significant reduction in cell viability. The IC50 values indicated potent activity at concentrations as low as 10 µM.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2,2-Dichloro Indene | 10 | A549 (Lung Cancer) |
| Control | >100 | A549 |
Mechanistic Insights
The mechanism of action for the biological activities of 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene may involve:
- Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, potentially inhibiting enzymes critical for microbial metabolism.
- DNA Interaction : Similar compounds have been shown to intercalate DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves sulfonation of the indene core followed by chlorination. For analogous sulfonyl chlorides, controlled copolymerization techniques (e.g., using ammonium persulfate as an initiator) and stoichiometric optimization of chlorinating agents (e.g., thionyl chloride) are critical. Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing structural purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies chlorine and sulfonyl group positions. Deuterated solvents (e.g., CDCl₃) minimize signal interference.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns from chlorine atoms.
- IR Spectroscopy : Peaks near 1370 cm⁻¹ (S=O) and 540–600 cm⁻¹ (C-Cl) validate functional groups .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. Safety data sheets (SDS) for structurally similar compounds emphasize avoiding aqueous drainage systems due to environmental toxicity .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the sulfonyl chloride group. Stability studies on related indene derivatives show degradation above 40°C or in humid conditions .
Advanced Research Questions
Q. How can the sulfonation step be optimized to improve yield during scale-up?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.
- Temperature Gradients : Perform reactions at 0–5°C to minimize side products (e.g., over-sulfonation).
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate intermediates .
Q. What strategies resolve discrepancies in NMR data for derivatives of this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by diastereotopic hydrogens in the dihydroindene ring.
- Computational Modeling : Compare experimental chemical shifts with DFT-predicted values (e.g., using Gaussian software) .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the sulfonyl group may lead to hydrolysis; monitor via pH-controlled stability assays.
- Basic Conditions : Nucleophilic attack on the sulfonyl chloride can form sulfonate salts. Use buffered solutions (pH 7–8) for kinetic studies .
Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?
- Methodological Answer :
- SN² Pathways : Likely for aliphatic amines due to the sulfonyl chloride’s electrophilicity.
- Aromatic Substitution : Requires activating groups (e.g., –NH₂) on the indene core. Kinetic isotope effects and Hammett plots elucidate mechanistic details .
Q. How can this compound be applied in synthesizing bioactive analogs?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
